molecular formula C14H11ClFNO2 B13351767 N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide

Cat. No.: B13351767
M. Wt: 279.69 g/mol
InChI Key: JNTOCSDSQDFLCM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as hydroxide ions for hydrolysis reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-chloro-2-fluoroaniline and 2-methoxybenzoic acid .

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide: Similar in structure but with a cyclopropane ring instead of a methoxy group.

    N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide: Contains a thiophene ring instead of a benzamide moiety.

    N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: Similar but with an additional methyl group on the phenyl ring.

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide is unique due to the combination of its chloro, fluoro, and methoxy substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)

InChI Key

JNTOCSDSQDFLCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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